

Technical Support Center: Osmolarity Adjustment with Sodium Glutamate Monohydrate

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Compound of Interest

Compound Name: Sodium Glutamate Monohydrate

Cat. No.: B130435

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This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of **Sodium Glutamate Monohydrate** to adjust the osmolarity of physiological buffers.

Frequently Asked Questions (FAQs)

Q1: What is **Sodium Glutamate Monohydrate** and why is it used in physiological buffers?

A1: **Sodium Glutamate Monohydrate** is the sodium salt of the amino acid glutamic acid. It is a white crystalline powder that is highly soluble in water.^[1] In laboratory settings, it is often used to adjust the osmolarity of physiological buffers to match the osmotic pressure of biological fluids, which is crucial for maintaining cell integrity and function in in-vitro experiments.

Q2: How does **Sodium Glutamate Monohydrate** affect the osmolarity of a solution?

A2: When dissolved in an aqueous solution, **Sodium Glutamate Monohydrate** dissociates into two particles: a sodium ion (Na^+) and a glutamate ion. This increases the total number of solute particles in the solution, thereby increasing its osmolarity. For calculation purposes, the number of dissociated particles (n) is 2.

Q3: How do I calculate the amount of **Sodium Glutamate Monohydrate** needed to achieve a desired osmolarity?

A3: You can use the following formula to calculate the molarity required to achieve a certain osmolarity:

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$$\text{Molarity} = \text{Desired Osmolarity} / n$$

Where 'n' for **Sodium Glutamate Monohydrate** is 2. Once you have the required molarity, you can calculate the mass of **Sodium Glutamate Monohydrate** needed using its molecular weight (188.13 g/mol).

Q4: Will adding **Sodium Glutamate Monohydrate** affect the pH of my buffer?

A4: Yes, it can. Glutamate is the conjugate base of the weak acid, glutamic acid, and can therefore act as a buffer itself, resisting large changes in pH upon the addition of an acid.[1][2] The final pH of your solution will depend on the concentration of sodium glutamate and the buffering capacity of your primary buffer system. It is always recommended to verify and, if necessary, adjust the final pH of your buffer after all components have been added.

Q5: Are there any potential cytotoxic effects of using **Sodium Glutamate Monohydrate**?

A5: High concentrations of glutamate can be excitotoxic to certain cell types, particularly neurons. Some studies have shown that monosodium glutamate (MSG) can induce apoptosis in specific cell types in vitro.[3] The susceptibility to glutamate-induced toxicity can also be influenced by other factors, such as glucose availability.[4] It is crucial to determine the optimal and non-toxic concentration range for your specific cell type and experimental conditions.

Troubleshooting Guides

Problem	Possible Cause	Solution
Precipitate forms after adding Sodium Glutamate Monohydrate.	The solubility of glutamate is pH-dependent.[1] At certain pH values, it can precipitate out of solution.	Check the pH of your buffer. Adjusting the pH slightly may redissolve the precipitate. Ensure you are working within the optimal pH range for glutamate solubility.
Measured osmolality is lower than calculated.	Incomplete dissolution of Sodium Glutamate Monohydrate.	Ensure the powder is fully dissolved by gentle warming or extended vortexing. Prepare a stock solution of a higher concentration and dilute it to the final desired concentration.
Inaccurate weighing of the compound.	Use a calibrated analytical balance for precise measurements.	
Measured osmolality is higher than calculated.	Evaporation of the solvent during preparation.	Keep containers covered during preparation and storage. Prepare solutions in a controlled environment to minimize evaporation.
Contamination of the buffer with other solutes.	Use high-purity water and reagents. Ensure all glassware is thoroughly cleaned.	
Observed cell stress or death after buffer exchange.	The final osmolality is not isotonic for the cells.	Re-calculate the required amount of Sodium Glutamate Monohydrate and verify the final osmolality of your buffer using an osmometer.
Glutamate-induced excitotoxicity.[3][4]	Perform a dose-response experiment to determine the maximum non-toxic concentration of sodium glutamate for your specific cell	

line. Consider using an alternative substance for osmolarity adjustment if your cells are particularly sensitive to glutamate.

The pH of the final buffer is outside the physiological range.

Measure and adjust the pH of the buffer after adding Sodium Glutamate Monohydrate.

Quantitative Data Summary

Compound	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Number of Dissociated Particles (n)
Sodium Glutamate Monohydrate	6106-04-3	C ₅ H ₈ NNaO ₄ ·H ₂ O	188.13	2

Experimental Protocols

Protocol 1: Preparation of an Isotonic Physiological Buffer (e.g., 310 mOsm/L)

Materials:

- **Sodium Glutamate Monohydrate** (MW: 188.13 g/mol)
- Components of your base physiological buffer (e.g., salts, glucose, buffering agent like HEPES)
- High-purity water
- Calibrated pH meter
- Calibrated osmometer

- Analytical balance
- Volumetric flasks and other standard laboratory glassware

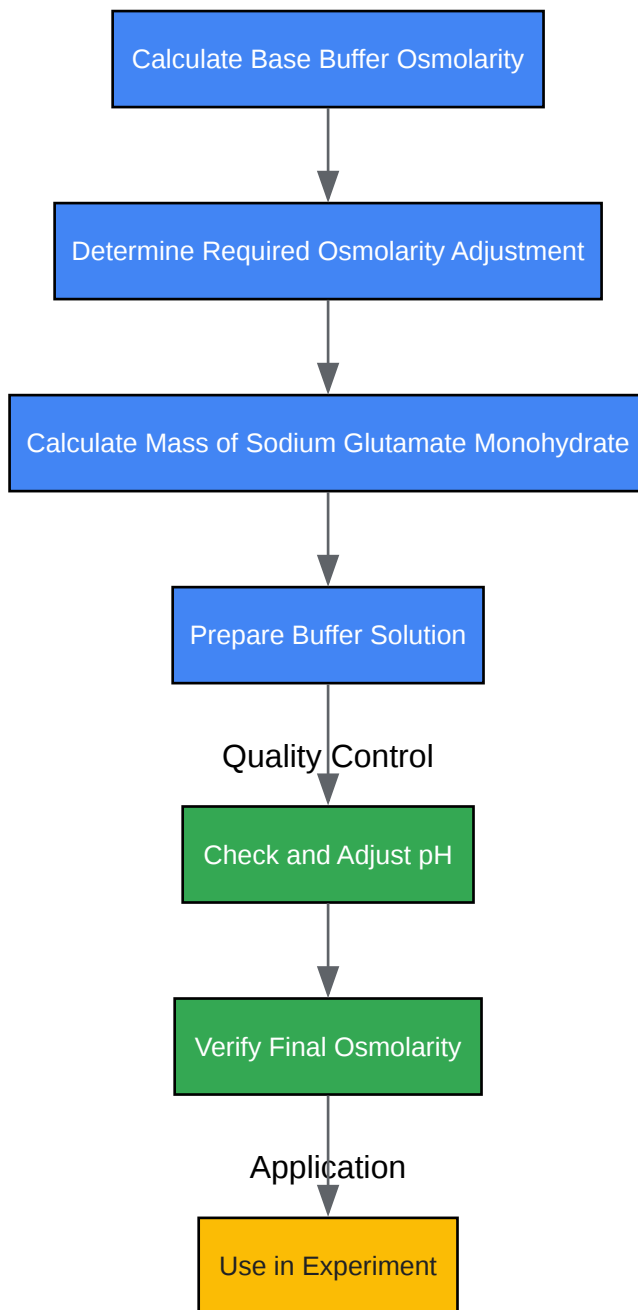
Methodology:

- Calculate the osmolarity of your base buffer: Before adding sodium glutamate, calculate the theoretical osmolarity contributed by all other components in your buffer.
- Determine the required osmolarity adjustment: Subtract the osmolarity of your base buffer from the target osmolarity (e.g., 310 mOsm/L) to determine the osmolarity that needs to be contributed by **Sodium Glutamate Monohydrate**.
- Calculate the required molarity of **Sodium Glutamate Monohydrate**:
 - $\text{Molarity} = (\text{Target Osmolarity} - \text{Base Buffer Osmolarity}) / 2$
- Calculate the mass of **Sodium Glutamate Monohydrate** needed:
 - $\text{Mass (g)} = \text{Molarity (mol/L)} * \text{Molecular Weight (188.13 g/mol)} * \text{Volume (L)}$
- Prepare the buffer: a. Dissolve all components of the base buffer in approximately 80% of the final volume of high-purity water. b. Weigh the calculated amount of **Sodium Glutamate Monohydrate** and dissolve it in the buffer solution. c. Adjust the pH of the solution to the desired physiological range (e.g., 7.2-7.4). d. Bring the solution to the final volume with high-purity water. e. Filter-sterilize the buffer using a 0.22 μm filter if it will be used for cell culture.
- Verify the final osmolarity: Use a calibrated osmometer to measure the osmolarity of the final buffer solution. Adjust with small amounts of **Sodium Glutamate Monohydrate** or high-purity water if necessary.

Visualizations

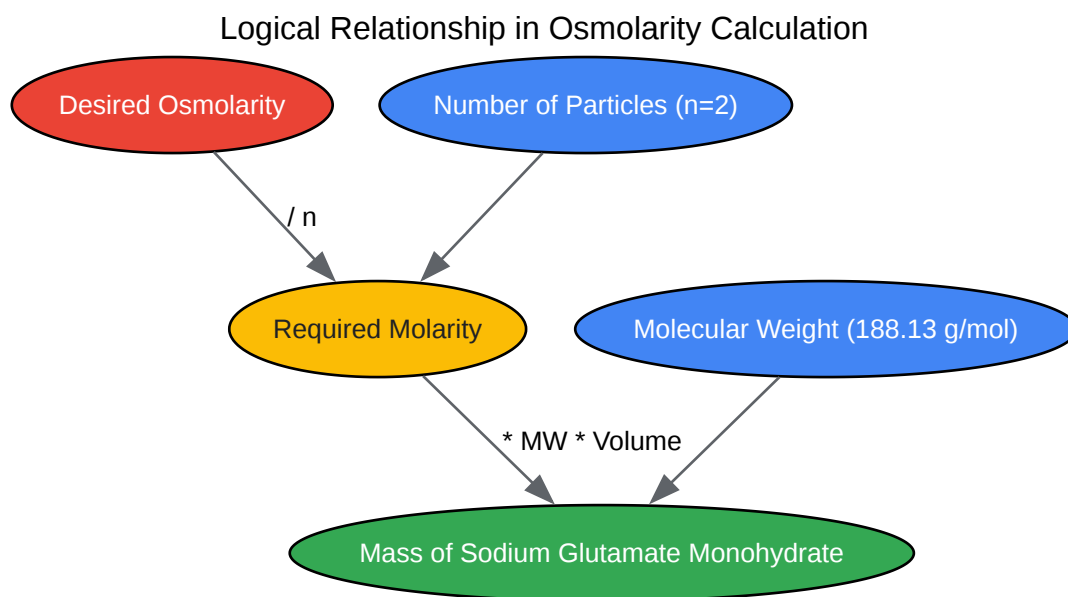
Workflow for Osmolarity Adjustment

Buffer Preparation



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Caption: A flowchart illustrating the key steps for preparing a physiological buffer and adjusting its osmolarity using **Sodium Glutamate Monohydrate**.



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Caption: A diagram showing the relationship between the desired osmolarity and the required mass of **Sodium Glutamate Monohydrate**.

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